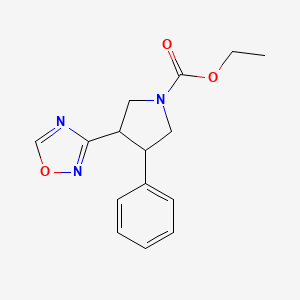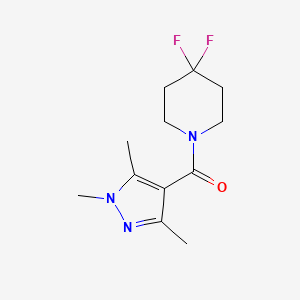![molecular formula C14H25N3O3 B6427100 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 2034375-12-5](/img/structure/B6427100.png)
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as CPOP, is a cyclopropyl-containing piperidine derivative that has been used in a variety of scientific research applications. CPOP has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, CPOP has been investigated for its potential to enhance the efficacy of other drugs and to reduce the toxicity of certain drugs.
Mecanismo De Acción
The mechanism of action of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not yet fully understood. However, it is believed that 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation, and cytochrome P450, which is involved in the metabolism of drugs. In addition, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may act as an antioxidant, which means it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been found to have a variety of biochemical and physiological effects. In animal studies, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been found to reduce inflammation, reduce oxidative stress, and improve cognitive function. In addition, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been found to inhibit the growth of cancer cells in vitro. 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has also been found to reduce the toxicity of certain drugs, such as cyclophosphamide and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several advantages and limitations when used in laboratory experiments. One advantage of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is that it is relatively easy to synthesize and is widely available. In addition, it is relatively stable and has a low toxicity. However, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several limitations, including its relatively low solubility in water and its potential to interact with other drugs.
Direcciones Futuras
The potential therapeutic benefits of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine are still being explored. Future research should focus on understanding the mechanism of action of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine and investigating its potential to treat a variety of diseases. In addition, further research should be conducted to evaluate the safety and efficacy of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in humans. In addition, future studies should explore the potential of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine to enhance the efficacy of other drugs and reduce the toxicity of certain drugs. Finally, further research should be conducted to develop new synthetic methods for the production of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.
Métodos De Síntesis
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be synthesized through a variety of methods. One method involves the reaction of propan-2-yl-1,2,4-oxadiazol-5-ylmethyl chloride with 4-cyclopropylidene-1-piperidine in the presence of a base such as piperidine. The reaction proceeds in two steps: first, the chloride reacts with the piperidine to form the piperidine derivative, and then the oxadiazol-5-ylmethyl group is added to the piperidine derivative to form 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. The reaction is usually conducted at room temperature, with a yield of approximately 75%.
Aplicaciones Científicas De Investigación
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In cancer research, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been investigated for its potential to inhibit the growth of cancer cells. In Alzheimer’s disease, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential to reduce neuroinflammation and improve cognitive function. In Parkinson’s disease, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential to reduce oxidative stress and improve motor function. In addition, 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been investigated for its potential to enhance the efficacy of other drugs and to reduce the toxicity of certain drugs.
Propiedades
IUPAC Name |
5-[(4-cyclopropylidenepiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2H2O/c1-10(2)14-15-13(18-16-14)9-17-7-5-12(6-8-17)11-3-4-11;;/h10H,3-9H2,1-2H3;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGTSUBPJYODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(=C3CC3)CC2.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Cyclopropylidenepiperidin-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole dihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)
![5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole](/img/structure/B6427054.png)

![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea](/img/structure/B6427077.png)
![8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B6427080.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)


![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)